3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as ABH, is a bicyclic compound that has been the subject of scientific research due to its potential applications in medicine and drug development.
Mechanism of Action
The mechanism of action of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway. Specifically, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to inhibit COX-2, which is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have a number of biochemical and physiological effects, including the inhibition of COX-2, the reduction of inflammation and pain, and the inhibition of tumor growth and microbial growth. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have a low toxicity profile, making it a potentially safe and effective candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid for lab experiments is its low toxicity profile, which makes it a safe and effective candidate for drug development. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is relatively easy to synthesize, making it a cost-effective candidate for drug development. However, one of the main limitations of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of potential future directions for 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid research, including the development of new pain medications, cancer treatments, and antibiotics. Additionally, future research could focus on improving the solubility of 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid in water, which could make it a more effective candidate for drug development. Finally, future research could focus on the development of new synthesis methods for 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, which could make it easier and more cost-effective to produce.
Synthesis Methods
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a variety of methods, including the Diels-Alder reaction and the intramolecular Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring, while the intramolecular Friedel-Crafts reaction involves the reaction of a carbocation with an aromatic ring to form a bicyclic compound. The most common method for synthesizing 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is the Diels-Alder reaction, which involves the reaction of 1-azepene with maleic anhydride.
Scientific Research Applications
3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been the subject of scientific research due to its potential applications in medicine and drug development. Specifically, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 3-(1-azepanylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been found to have antitumor and antimicrobial properties, making it a potential candidate for the development of new cancer treatments and antibiotics.
properties
IUPAC Name |
3-(azepane-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-14(16-7-3-1-2-4-8-16)12-10-5-6-11(9-10)13(12)15(18)19/h10-13H,1-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXZQZCHVGCKDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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